molecular formula C18H21FN2O3S B2742123 4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide CAS No. 2034249-03-9

4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2742123
CAS No.: 2034249-03-9
M. Wt: 364.44
InChI Key: QXSGBGAILYBFNK-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a fluorinated aromatic ring, a pyridine moiety, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the fluorinated aromatic ring, the pyridine moiety, and the tetrahydropyran ring. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-2-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to the combination of its fluorinated aromatic ring, pyridine moiety, and tetrahydropyran ring. This combination imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

4-fluoro-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-13-11-16(19)4-5-17(13)25(22,23)21-18(14-6-9-24-10-7-14)15-3-2-8-20-12-15/h2-5,8,11-12,14,18,21H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSGBGAILYBFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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